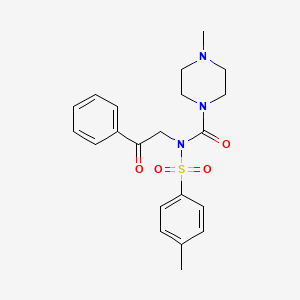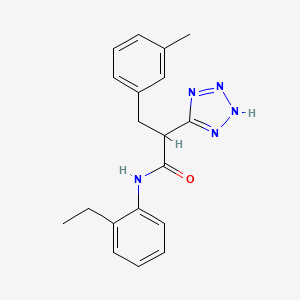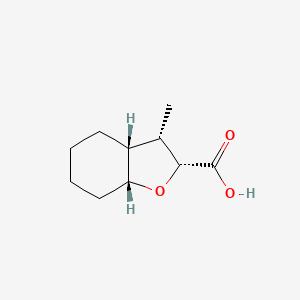
4-methyl-N-(4-methylphenyl)sulfonyl-N-phenacylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-N-(4-methylphenyl)sulfonyl-N-phenacylpiperazine-1-carboxamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Scientific Research Applications
Synthesis and Chemical Properties
Research on sulfonamide and carboxamide derivatives highlights their significance in organic and medicinal chemistry. For instance, the synthesis of new carboxamides and sulfonamides incorporating alkyl and heterocyclic fragments has been explored, demonstrating the versatility of these compounds in chemical synthesis (Ignatovich et al., 2019). These compounds are synthesized from various derivatives, including 2-arylaminopyrimidine derivatives and N-methylpiperazine, showcasing the chemical reactivity and potential applications of similar structures in creating diverse chemical entities.
Anticancer Activity
Sulfonamide derivatives have been studied for their cytotoxic activities against various cancer cell lines, including hepatocellular, breast, and colorectal cancers (Gurdal et al., 2013). These studies are crucial for identifying potential anticancer agents and understanding their mechanisms of action against different types of cancer cells.
Anti-Inflammatory and Antitumor Effects
Compounds like 4-(aryloyl)phenyl methyl sulfones have been characterized for their ability to inhibit cyclooxygenase enzymes, which are key targets in anti-inflammatory and anticancer therapy (Harrak et al., 2010). The detailed molecular modeling studies of these compounds provide insights into their potential therapeutic applications, highlighting the scientific interest in sulfonamide and carboxamide derivatives for drug development.
Serotonin Receptor Antagonists
Research on acyclic sulfones as 5-HT(2A) receptor antagonists illustrates the therapeutic potential of sulfonamide derivatives in neurological and psychiatric disorders (Fletcher et al., 2002). These compounds, developed from spirocyclic ether screening leads, indicate the role of sulfonamide derivatives in modulating neurotransmitter systems, which is essential for designing new treatments for conditions like depression and anxiety.
Polymer Science Applications
The synthesis of condensation polymers, such as polyureas and polyamides, from piperazine derivatives showcases the application of these chemical structures in polymer science. The research on low-temperature solution polymerization and the impact of reactant imbalance on molecular weight offers valuable knowledge for developing new materials with specific properties (Kwolek, 1964).
properties
IUPAC Name |
4-methyl-N-(4-methylphenyl)sulfonyl-N-phenacylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-17-8-10-19(11-9-17)29(27,28)24(16-20(25)18-6-4-3-5-7-18)21(26)23-14-12-22(2)13-15-23/h3-11H,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPODUYKPCIWSHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)C2=CC=CC=C2)C(=O)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((4-fluorophenyl)thio)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2894037.png)
![4-(N-butyl-N-methylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2894039.png)
![2-Amino-4-(3-bromophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2894040.png)
![2-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2894041.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate](/img/structure/B2894044.png)
![1-{2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone](/img/structure/B2894047.png)
![2-ethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2894048.png)

![1-(Chloromethyl)-3-methylbicyclo[1.1.1]pentane](/img/structure/B2894051.png)


![3-(4-methoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]propanamide](/img/structure/B2894055.png)
